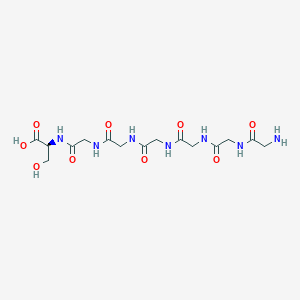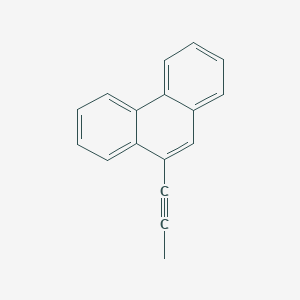
Phenanthrene, 9-(1-propynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenanthrene, 9-(1-propynyl)- is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of a propynyl group at the 9th position of the phenanthrene structure. Phenanthrene and its derivatives are known for their applications in various fields, including organic synthesis, material chemistry, and pharmaceutical chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenanthrene, 9-(1-propynyl)- can be achieved through several methodsThe reaction typically requires a Lewis acid catalyst such as aluminum chloride and an appropriate acylating agent .
Another method involves the cyclodehydrogenation of dibenzal or 2,2-dimethyldiphenyl using sulfur. This process yields phenanthrene, which can then be further functionalized to introduce the propynyl group .
Industrial Production Methods
Industrial production of phenanthrene derivatives often involves large-scale preparation methods. Phenanthrene is commonly obtained from coal tar, where it is the second most abundant polycyclic aromatic hydrocarbon. The large-scale preparation of phenanthrene derivatives, including phenanthrene, 9-(1-propynyl)-, involves regioselective functionalization techniques .
化学反応の分析
Types of Reactions
Phenanthrene, 9-(1-propynyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenanthrenequinone using chromic acid.
Reduction: Reduction with hydrogen gas and Raney nickel yields 9,10-dihydrophenanthrene.
Substitution: Electrophilic halogenation with bromine results in the formation of 9-bromophenanthrene.
Sulfonation: Reaction with concentrated sulfuric acid produces 2-phenanthrenesulfonic acid and 3-phenanthrenesulfonic acid.
Common Reagents and Conditions
Common reagents used in these reactions include chromic acid for oxidation, hydrogen gas and Raney nickel for reduction, bromine for halogenation, and concentrated sulfuric acid for sulfonation .
Major Products
The major products formed from these reactions include phenanthrenequinone, 9,10-dihydrophenanthrene, 9-bromophenanthrene, and phenanthrenesulfonic acids .
科学的研究の応用
Phenanthrene, 9-(1-propynyl)- has several scientific research applications:
作用機序
The mechanism of action of phenanthrene, 9-(1-propynyl)- involves its interaction with molecular targets such as cytochrome P450 enzymes. These enzymes play a significant role in the detoxification of xenobiotics and the biosynthesis of endogenous compounds. The compound’s ability to inhibit specific cytochrome P450 enzymes makes it a potential candidate for cancer chemoprevention .
類似化合物との比較
Phenanthrene, 9-(1-propynyl)- can be compared with other similar compounds such as:
2-(1-propynyl)phenanthrene: This compound also contains a propynyl group but at a different position on the phenanthrene structure.
9-ethynylphenanthrene: Similar to phenanthrene, 9-(1-propynyl)-, but with an ethynyl group instead of a propynyl group.
2-ethynylphenanthrene: Contains an ethynyl group at the 2nd position of the phenanthrene structure.
The uniqueness of phenanthrene, 9-(1-propynyl)- lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
特性
CAS番号 |
185506-26-7 |
|---|---|
分子式 |
C17H12 |
分子量 |
216.28 g/mol |
IUPAC名 |
9-prop-1-ynylphenanthrene |
InChI |
InChI=1S/C17H12/c1-2-7-13-12-14-8-3-4-9-16(14)17-11-6-5-10-15(13)17/h3-6,8-12H,1H3 |
InChIキー |
GKFBSAVSQZVBOF-UHFFFAOYSA-N |
正規SMILES |
CC#CC1=CC2=CC=CC=C2C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


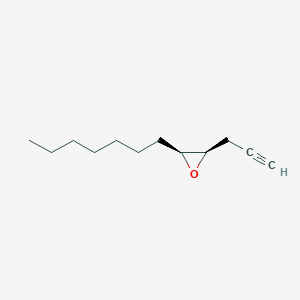
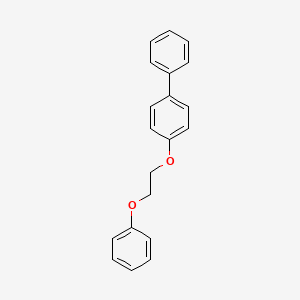
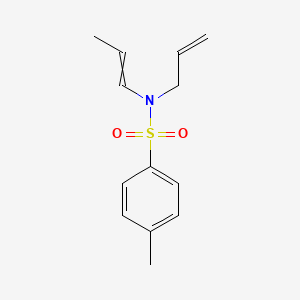

![2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide](/img/structure/B14255843.png)
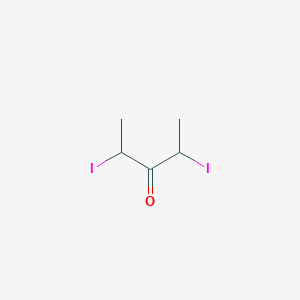
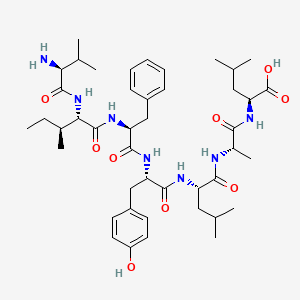
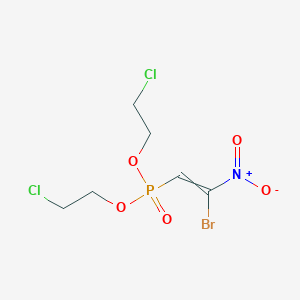
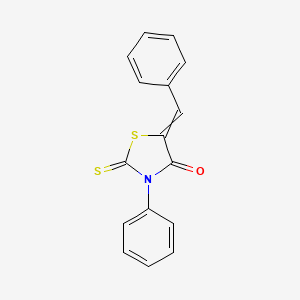
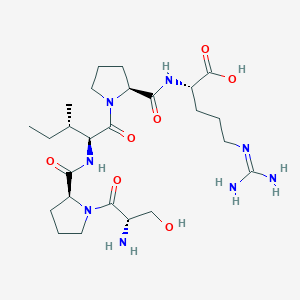
![4-[(1,2-Dichloroethenyl)oxy]but-1-yne](/img/structure/B14255869.png)
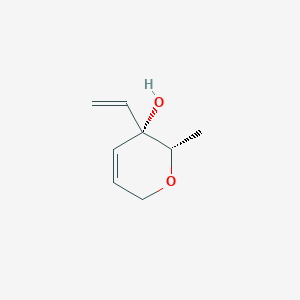
![O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine](/img/structure/B14255879.png)
